2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
The compound 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core with two key substituents:
- A 2,4-dimethylphenylmethyl group at position 2, which introduces lipophilic aromatic character.
This compound belongs to a broader class of pyrido[1,2-c]pyrimidine derivatives, which are frequently explored for their pharmacological properties, including CNS activity and enzyme modulation . Its synthesis likely involves multi-step protocols, such as cycloaddition or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-4-17-22-19(23-28-17)18-16-7-5-6-10-24(16)21(27)25(20(18)26)12-15-9-8-13(2)11-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCFGIJBLJNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-c]pyrimidine Derivatives
Compounds sharing the pyrido[1,2-c]pyrimidine core but differing in substituents include:
- 4-(4-Chlorophenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione ():
| Compound | R1 (Position 2) | R2 (Position 4) | Bioactivity | Yield |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenylmethyl | 5-Ethyl-1,2,4-oxadiazol-3-yl | Inferred CNS activity | N/A |
| 4-Chlorophenyl derivative | Piperidyl-benzisoxazole | 4-Chlorophenyl | SSRI, 5-HT1A ligand | 89.2% |
| 4-Fluorophenyl derivative | Piperidyl-benzisoxazole | 4-Fluorophenyl | SSRI, 5-HT1A ligand | 71.1% |
1,2,4-Oxadiazole-Containing Analogs
The 5-ethyl-1,2,4-oxadiazole group is a critical pharmacophore. Comparisons include:
- 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-dihydropyrimidine-2-thione ():
- Substituents: Methyl groups on both the phenyl and oxadiazole rings.
- Properties: Increased steric hindrance but reduced metabolic stability compared to the ethyl-substituted target compound.
Structural Impact : The ethyl group on the target compound’s oxadiazole may enhance hydrophobic interactions in binding pockets compared to methyl or phenyl substituents .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting ():
- The target compound shares ~65–70% structural similarity with pyrido[1,2-c]pyrimidine-based SSRIs (e.g., derivatives), suggesting overlapping bioactivity .
- Docking studies () indicate that minor substituent changes (e.g., ethyl vs. methyl) significantly alter binding affinities due to interactions with residues like Ser349 in 5-HT1A receptors .
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